(4-azido-2-fluorophenyl)methanol
Overview
Description
(4-azido-2-fluorophenyl)methanol is an organic compound characterized by the presence of a fluorine atom, an azide group, and a hydroxyl group attached to a benzene ring
Preparation Methods
The synthesis of (4-azido-2-fluorophenyl)methanol typically involves multiple steps. One common method starts with the fluorination of a benzyl alcohol derivative, followed by the introduction of the azide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and safety.
Chemical Reactions Analysis
(4-azido-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid, depending on the reagents and conditions used.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-azido-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-azido-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in designing molecules with specific properties.
Comparison with Similar Compounds
(4-azido-2-fluorophenyl)methanol can be compared with other similar compounds such as:
2-Fluorobenzyl alcohol: Lacks the azide group, making it less versatile in bioconjugation applications.
4-Azidobenzyl alcohol: Lacks the fluorine atom, which may affect its reactivity and stability.
2-Fluoro-4-nitrobenzyl alcohol: Contains a nitro group instead of an azide, leading to different chemical properties and applications. The uniqueness of this compound lies in the combination of the fluorine and azide groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
(4-azido-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-7-3-6(10-11-9)2-1-5(7)4-12/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMSQZOFSBOCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903562-90-3 | |
Record name | (4-azido-2-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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